molecular formula C22H30N6O2 B2955879 1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851941-66-7

1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

Cat. No.: B2955879
CAS No.: 851941-66-7
M. Wt: 410.522
InChI Key: AWVDMQQQEXTUEZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H30N6O2 and its molecular weight is 410.522. The purity is usually 95%.
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Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-16(2)14-28-18(23-20-19(28)21(29)25(4)22(30)24(20)3)15-26-10-12-27(13-11-26)17-8-6-5-7-9-17/h5-9,16H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVDMQQQEXTUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione, a purine derivative with a complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique combination of methyl and phenylpiperazine groups, which may influence its interaction with various biological targets.

The chemical formula of the compound is C28H42N6O2C_{28}H_{42}N_{6}O_{2} with a molecular weight of 494.7 g/mol. The structure includes a purine base modified with dimethyl and piperazine moieties, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC28H42N6O2
Molecular Weight494.7 g/mol
CAS Number877818-21-8

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Enzyme Inhibition

Research indicates that compounds within this class can act as inhibitors of xanthine oxidoreductase (XOR), an enzyme involved in uric acid production. Inhibition of XOR is beneficial in managing conditions like gout and hyperuricemia by reducing uric acid levels and associated oxidative stress .

Antioxidant Properties

The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage in various diseases, including cardiovascular conditions .

Neuropharmacological Effects

Studies have shown that derivatives similar to this compound can exhibit anxiolytic and antidepressant-like effects in animal models. These effects are likely mediated through interactions with serotonin receptors, particularly the 5-HT1A receptor .

Case Studies

  • XOR Inhibition in Hyperuricemia : A study highlighted the effectiveness of similar purine derivatives in reducing serum uric acid levels in patients with hyperuricemia. The inhibition of XOR led to improved endothelial function and reduced oxidative stress markers .
  • Neuropharmacological Assessment : Animal studies assessing the anxiolytic effects of related compounds found that administration resulted in decreased anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .

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